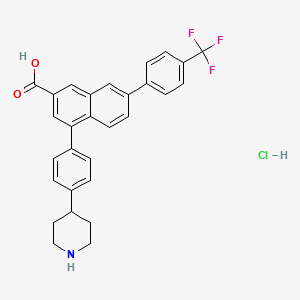

PPTN hydrochloride

Übersicht

Beschreibung

Diese Verbindung zeigt eine signifikante Selektivität für den P2Y14-Rezeptor gegenüber anderen P2Y-Rezeptoren, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PPTN-Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernnaphthalinstruktur, gefolgt von der Einführung der Piperidinyl- und Trifluormethylphenylgruppen. Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von PPTN-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Qualität des Produkts zu überwachen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PPTN hydrochloride involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the piperidinyl and trifluoromethylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the product’s quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PPTN-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in den Reaktionen mit PPTN-Hydrochlorid sind starke Säuren und Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von PPTN-Hydrochlorid gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen den Oxidationszustand der Verbindung verändern können .

Wissenschaftliche Forschungsanwendungen

Chemical Overview

- Chemical Name : 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride

- Molecular Weight : 511.96 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 1992047-65-0

- Solubility : Soluble in DMSO and ethanol with specific maximum concentrations.

PPTN hydrochloride exhibits high affinity and selectivity for the P2Y14 receptor, with a binding affinity (K_B) of 434 pM. It demonstrates over 10,000-fold selectivity for P2Y14 compared to other P2Y receptors. This specificity allows for targeted research into the physiological and pathological roles of the P2Y14 receptor.

Key Findings from Research

- Inhibition of Cellular Responses :

- Role in Inflammation and Tissue Injury :

- Neurological Applications :

Case Studies

Mechanistic Insights

PPTN's mechanism as a P2Y14 antagonist provides insights into purinergic signaling pathways. The modulation of these pathways can influence various cellular functions such as:

- Cell Migration : Inhibition of chemotaxis in immune cells.

- Vasoconstriction : Effects on vascular smooth muscle contraction.

- Neuronal Development : Impact on Schwann cell proliferation and differentiation.

Wirkmechanismus

PPTN hydrochloride exerts its effects by selectively binding to the P2Y14 receptor, thereby inhibiting its activity. This inhibition blocks the receptor’s interaction with its natural ligands, such as UDP-glucose, leading to a decrease in downstream signaling pathways. The compound’s high selectivity ensures minimal off-target effects, making it a reliable tool for studying P2Y14 receptor-mediated processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Clopidogrel-Hydrogensulfat

- MRS 2578

- BPTU

- Uridin 5'-diphosphat

- Ticagrelor-Metabolit M5

- Cangrelor-Tetranatrium

- N6-(4-Hydroxybenzyl)adenosin

Einzigartigkeit: PPTN-Hydrochlorid sticht aufgrund seiner außergewöhnlichen Selektivität für den P2Y14-Rezeptor hervor und weist im Vergleich zu anderen P2Y-Rezeptoren eine über 10.000-fache Selektivität auf. Diese hohe Selektivität macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung, die sich auf die Funktionen des P2Y14-Rezeptors und die damit verbundenen Signalwege konzentriert .

Biologische Aktivität

PPTN hydrochloride, a selective antagonist of the P2Y14 receptor, has garnered attention for its potential biological activities, particularly in inflammatory responses and immune modulation. This article synthesizes research findings, case studies, and data on the biological activity of this compound.

Chemical Profile

- IUPAC Name : 4,7-disubstituted 2-naphthoic acid derivative

- Molecular Formula : C₁₄H₁₅ClN₂O₄S

- Molecular Weight : 511.97 g/mol

- CAS Number : 1992047-65-0

This compound acts as a high-affinity competitive antagonist at the P2Y14 receptor, with a binding affinity (KB) of approximately 434 pM . Importantly, it exhibits no agonist or antagonist activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13), making it a highly selective compound for therapeutic applications targeting the P2Y14 pathway .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies:

-

Kidney Ischemia-Reperfusion Injury (IRI) :

- In a study involving mice subjected to IRI, PPTN treatment resulted in a marked reduction in the expression of chemokines associated with inflammation. Specifically, PPTN inhibited UDP-glucose-promoted chemotaxis in immune cells .

- Histopathological analyses revealed that PPTN treatment preserved renal tubule integrity post-IRI. The percentage of intact tubules significantly increased in the PPTN group compared to controls at both 24 and 48 hours after injury .

- Immune Cell Recruitment :

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits UDP-glucose-induced chemotaxis in immune cells. This indicates its potential role in modulating immune responses and reducing inflammation .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study: Renal Protection Post-IRI

In a controlled experiment involving murine models, this compound was administered prior to inducing IRI. Results indicated a significant reduction in kidney damage as assessed by histological examination. The treatment group showed fewer damaged proximal tubules and maintained better overall kidney function compared to untreated controls over a 48-hour observation period .

Eigenschaften

IUPAC Name |

4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVYPCBLWYNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PPTN hydrochloride exert its neuroprotective effects after SAH?

A: this compound is a selective antagonist of the P2Y14 receptor []. Following SAH, there is an increase in the levels of uridine diphosphate glucose (UDP-G) in the cerebrospinal fluid []. UDP-G can activate P2Y14 receptors, which are primarily expressed on neurons []. This activation contributes to neuronal apoptosis, exacerbating brain damage []. By blocking the P2Y14 receptor, this compound disrupts this signaling pathway, leading to a reduction in neuronal apoptosis and improved neurological outcomes after SAH [].

Q2: What are the long-term effects of early P2Y14 receptor inhibition by this compound on neurological function after SAH?

A: The study demonstrated that early administration of this compound, one hour after SAH induction, not only reduced neuronal apoptosis in the acute phase but also led to long-term benefits []. These benefits included:

- Preservation of neuronal populations: this compound treatment helped preserve the number of surviving neurons in crucial brain regions like the hippocampus, amygdala, and cortex [].

- Improved cognitive function: Rats treated with this compound showed enhanced performance in water maze tests one month after SAH, suggesting improved learning and memory compared to untreated SAH rats [].

- Reduced depressive-like behavior: this compound treatment attenuated depressive-like behaviors in rats one month after SAH, indicating a potential role in mitigating the emotional and psychological consequences of SAH [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.